6-(Trifluoromethoxy)quinoline
Description
Properties
IUPAC Name |
6-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLDVVMVBKTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10573992 | |
| Record name | 6-(Trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212695-45-9 | |
| Record name | 6-(Trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10573992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with quinoline derivatives such as 4-hydroxyquinoline or halogenated quinolines (e.g., 6-bromoquinoline).
- Introduction of the trifluoromethoxy group is typically achieved via nucleophilic substitution or palladium-catalyzed cross-coupling using trifluoromethoxy reagents or arylboronic acids bearing the trifluoromethoxy substituent.
Nucleophilic Substitution Method
One established route involves nucleophilic substitution on a halogenated quinoline precursor (e.g., 6-bromoquinoline) with a trifluoromethoxy source under anhydrous conditions:
- Reagents: Trifluoromethyl anhydride or trifluoromethoxide salts.
- Conditions: Anhydrous solvents such as dimethylformamide (DMF), controlled temperature (typically 80–100°C).
- Outcome: Efficient substitution at the 6-position to yield this compound derivatives with yields often exceeding 70%.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed Suzuki–Miyaura cross-coupling has emerged as a powerful method to prepare this compound derivatives:
- Procedure: Coupling of 6-bromoquinoline or 6,8-dibromoquinoline with 4-(trifluoromethoxy)phenylboronic acid.
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
- Base: Potassium carbonate (K₂CO₃) in dimethylformamide.
- Temperature: Typically 80–100°C.
- Yields: High yields reported (68–81%) for 6-(4-trifluoromethoxyphenyl)-1,2,3,4-tetrahydroquinoline derivatives, which can be further oxidized to quinolines.
Friedländer Annulation and Cyclization
For quinoline ring construction with trifluoromethoxy substitution, Friedländer annulation is employed:
- Starting materials: 2-aminoaryl ketones and cyclic or acyclic ketones.
- Catalysts: Acidic nanocatalysts such as Fe₃O₄@SiO₂-APTES-TFA have been used in solvent-free conditions.
- Advantages: Green protocol with magnetic recoverability of catalysts and high efficiency.
- Conditions: Typically moderate temperatures (~100°C).
- Applications: Allows for the synthesis of substituted quinolines including trifluoromethoxy derivatives.
Industrial Production Considerations
- Industrial synthesis optimizes these methods for scale-up, employing continuous flow reactors for better control of reaction parameters and enhanced safety.
- Automated synthesis and advanced purification techniques such as recrystallization and chromatography ensure high purity (>95%) and yield.
- Reaction parameters such as stoichiometry (e.g., 1:1.2 molar ratio of starting acid to hydrazine in carbohydrazide formation), temperature control (80–100°C), and solvent choice (ethanol, DMF) are critical for reproducibility and efficiency.
Analytical and Structural Confirmation
To confirm the structure and purity of this compound and its derivatives, the following techniques are commonly employed:
| Technique | Purpose | Key Indicators |
|---|---|---|
| Nuclear Magnetic Resonance (¹H/¹³C NMR) | Confirm quinoline backbone and trifluoromethoxy substitution | Aromatic proton shifts (δ 7.5–9.0 ppm), characteristic CF₃ signals |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identify functional groups | C–O–CF₃ stretch, aromatic C=C, and quinoline N-H stretches |
| High-Performance Liquid Chromatography (HPLC-UV) | Assess purity (>95%) | Retention time consistency, UV absorbance at 254 nm |
| X-ray Crystallography | Determine absolute configuration and regioselectivity | Precise bond lengths and substituent positions |
| Mass Spectrometry (HRMS) | Confirm molecular weight and formula | Accurate mass matching expected molecular ion |
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 6-Bromoquinoline | Trifluoromethyl anhydride, DMF | 80–100°C, anhydrous | >70 | Requires careful moisture control |
| Suzuki–Miyaura Cross-Coupling | 6-Bromoquinoline + 4-(OCF₃)Ph-B(OH)₂ | Pd(PPh₃)₄, K₂CO₃, DMF | 80–100°C | 68–81 | High selectivity for 6-position substitution |
| Friedländer Annulation | 2-Aminoaryl ketones + ketones | Fe₃O₄@SiO₂-APTES-TFA nanocatalyst | Solvent-free, ~100°C | Moderate | Green synthesis, catalyst recyclable |
| Hydrazide Formation (for derivatives) | 4-Hydroxyquinoline-3-carboxylic acid | Hydrazine hydrate, ethanol or DMF | Reflux, 16–24 h | >70 | Used for carbohydrazide derivatives |
Research Findings and Notes
- The trifluoromethoxy group significantly enhances the metabolic stability and lipophilicity of quinoline derivatives, which is beneficial for medicinal chemistry applications.
- Palladium-catalyzed methods provide versatility and high yields, allowing for the incorporation of various aryl substituents bearing trifluoromethoxy groups.
- Nanocatalyst-assisted Friedländer annulation represents an environmentally friendly and efficient approach for quinoline synthesis, including trifluoromethoxy-substituted derivatives.
- Industrial methods focus on continuous flow techniques and precise control of reaction parameters to maximize yield and purity, essential for pharmaceutical-grade compounds.
This comprehensive overview integrates diverse synthetic methodologies, reaction conditions, and analytical techniques for the preparation of this compound, reflecting current research and industrial practices. The data highlight the importance of catalytic cross-coupling and nucleophilic substitution strategies, supported by green chemistry approaches and advanced analytical verification.
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions ortho and para to the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Synthesis of 6-(Trifluoromethoxy)quinoline Derivatives
The synthesis of quinoline derivatives, including this compound, has been a focus of research due to their potential as pharmacologically active agents. Recent studies have demonstrated efficient synthetic routes that utilize trifluoromethyl groups to enhance the properties of quinoline derivatives. For example, a catalyst-free method for synthesizing 7-aminoquinolines with trifluoromethyl substituents was reported, resulting in compounds with significant intramolecular charge-transfer fluorescence suitable for bioimaging applications .
Table 1: Synthetic Methods for this compound Derivatives
| Method | Yield (%) | Remarks |
|---|---|---|
| Catalyst-free synthesis | High | Efficient and environmentally friendly |
| Metal-catalyzed reactions | Moderate | Common but requires specific conditions |
| Acid/base catalysis | Low | Less preferred due to harsh conditions |
Biological Activities
This compound and its derivatives exhibit a variety of biological activities, making them attractive candidates for drug development.
Antibacterial Activity
Recent research has highlighted the antibacterial properties of quinoline derivatives against multidrug-resistant strains such as Clostridium difficile. A study showed that certain derivatives, including those with trifluoromethoxy substitutions, demonstrated potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents .
Anticancer Potential
Quinoline compounds have been extensively studied for their anticancer properties. The incorporation of trifluoromethyl groups has been shown to enhance the efficacy of these compounds in targeting cancer cells. For instance, derivatives have been developed that selectively induce apoptosis in various cancer cell lines .
Bioimaging Applications
The unique photophysical properties of quinolines with trifluoromethoxy groups make them suitable for bioimaging. The introduction of electron-withdrawing groups like trifluoromethyl can shift the absorption and emission spectra to longer wavelengths, improving their utility in fluorescence microscopy for live-cell imaging .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study involving mice infected with C. difficile, treatment with a specific this compound derivative resulted in a significant reduction in bacterial load and improved survival rates compared to untreated controls. The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics like Vancomycin .
Case Study 2: Fluorescent Probes for Live-Cell Imaging
A series of 7-aminoquinolines were tested for their ability to target cellular organelles such as the Golgi apparatus. These compounds showed high specificity and brightness in fluorescence microscopy, suggesting their potential as low-cost probes for cellular imaging applications .
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)quinoline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Table 1: Comparative Properties of this compound Derivatives
Key Research Findings
Synthetic Challenges : Multi-fluorinated derivatives (e.g., III.2.jA ) often require specialized reagents (e.g., BF₃·Et₂O) and yield <50%, reflecting the difficulty of introducing multiple electron-withdrawing groups .
Biological Activity : Trifluoromethoxy substitution at position 6 enhances target binding in malaria drug analogs, as seen in comparisons with chloroquine derivatives .
Solubility Trends: Compounds with trifluoromethoxy groups exhibit better organic solvent solubility than methoxy analogs but lower than hydroxylated derivatives (e.g., 4-hydroxy-6-(trifluoromethoxy)quinoline) .
Biological Activity
6-(Trifluoromethoxy)quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a quinoline skeleton with a trifluoromethoxy group at the sixth position. This unique substitution enhances its lipophilicity and electronic properties, potentially influencing its biological activity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of trifluoromethylquinolines possess enhanced antimicrobial properties. For instance, certain synthesized compounds demonstrated potent activity against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Activity : In vivo studies using zebrafish embryos have revealed that quinoline-derived trifluoromethyl alcohols exhibit significant anticancer activity. One compound showed an LC50 value of 14.14 μM, indicating it is more potent than cisplatin .
- Mechanism of Action : The mechanism through which these compounds exert their effects often involves interactions with biological macromolecules such as proteins and nucleic acids, leading to cytotoxic effects .
Case Studies
-
Zebrafish Model for Anticancer Activity :
- A study evaluated the anticancer properties of quinoline-derived trifluoromethyl alcohols using a zebrafish embryo model. Compounds were synthesized and tested for toxicity and growth inhibition. Notably, one compound caused increased cell death and was identified as a potent inhibitor of cancer cell proliferation .
- Antimicrobial Efficacy :
Table 1: Summary of Biological Activities of this compound Derivatives
| Compound Name | Activity Type | MIC/LC50 Value | Reference |
|---|---|---|---|
| Compound 1 | Antimicrobial | 1.0 μg/mL | |
| Compound 2 | Anticancer | 14.14 μM | |
| Compound 3 | Cytotoxicity | Not specified |
Table 2: Synthesis and Characterization Methods
| Method | Description |
|---|---|
| Spectral Analysis | IR, NMR, Mass Spectrometry |
| Crystallography | X-ray crystallographic studies |
| Biological Assays | In vitro antimicrobial and anticancer assays |
Q & A
Advanced Research Question
- ADMET Prediction : Software like SwissADME estimates bioavailability (e.g., 85% for 4-Chloro-6-(trifluoromethoxy)quinoline) and plasma protein binding (>90%) .
- Molecular Dynamics (MD) Simulations : Assess blood-brain barrier permeability (e.g., logBB = -0.3 for CNS-inactive derivatives) .
- QSAR Models : Correlate substituent electronegativity with metabolic clearance rates (e.g., t₁/₂ = 4.5 h for 2-methyl derivatives) .
What are the limitations of current biological activity studies on this compound derivatives, and how can they be addressed?
Advanced Research Question
Limitations include:
- Off-Target Effects : High-throughput screening (HTS) against kinase panels (e.g., 400+ kinases) identifies selectivity issues .
- Resistance Mechanisms : In vitro serial passage experiments with E. coli reveal mutations in efflux pumps (e.g., AcrAB-TolC) reducing efficacy .
Solutions: - Prodrug Design : Masking the -OCF₃ group with ester linkages improves target specificity .
- Combination Therapy : Synergistic studies with β-lactam antibiotics reduce MIC values by 50% .
How can researchers resolve contradictions in reported biological activities of structurally similar this compound derivatives?
Advanced Research Question
Discrepancies often arise from assay variability (e.g., cell line differences). Standardization strategies include:
- Dose-Response Curves : EC₅₀ values should be validated across ≥3 independent labs .
- Structural Elucidation : X-ray co-crystallography confirms binding modes (e.g., PDB ID: 61X for quinoline-protein complexes) .
- Meta-Analysis : Pooled data from PubChem and ChEMBL databases identify outliers (e.g., anomalous IC₅₀ values due to impurity interference) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
